molecular formula C7H15NO B1368403 4-Methoxyazepane CAS No. 1071594-49-4

4-Methoxyazepane

Cat. No. B1368403
CAS RN: 1071594-49-4
M. Wt: 129.2 g/mol
InChI Key: MBGKJOCBUBJWCC-UHFFFAOYSA-N
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Description

4-Methoxyazepane is a chemical compound with the molecular formula C7H15NO . It is used in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of azepane-based compounds like this compound is a continuous challenge for synthetic organic chemists. Several synthetic methods have been developed, including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 . The compound has a molecular weight of 129.2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Electrosynthesis and Characterization of Polymers

Research by Moustafid et al. (1991) focused on the electrosynthesis and characterization of polymers using derivatives similar to 4-Methoxyazepane. They synthesized polymers like PMEP, PMHP, and PMAP, which showed a range of solubility in organic solvents and presented interesting electrical conductivity properties. These polymers, due to their well-defined structure and electrical properties, could have applications in the field of material science and electronics (Moustafid et al., 1991).

Corrosion Inhibition

In a study by Bentiss et al. (2009), a derivative of this compound, 4-MAT, was tested for its ability to inhibit corrosion of mild steel in hydrochloric acid medium. This compound showed high efficiency in corrosion inhibition, suggesting its potential application in the protection of metals in acidic environments (Bentiss et al., 2009).

Herbicidal Applications

A study by Smejkal et al. (2017) explored novel aryldiones containing a methoxyazepane unit for the control of grass weeds. These compounds, due to their herbicidal properties and safety for wheat, could be valuable in agricultural applications (Smejkal et al., 2017).

Nonlinear Optical Properties

Mostaghni et al. (2022) investigated the nonlinear optical properties of a compound related to this compound, highlighting its potential use in optical devices. The research emphasized the compound's significant nonlinear optical properties, making it suitable for studies and applications in nonlinear optics (Mostaghni et al., 2022).

Cholinesterase Inhibitors

Arfan et al. (2018) synthesized S-alkylated triazole derivatives, including compounds similar to this compound, to investigate their potential as cholinesterase inhibitors. These compounds showed excellent inhibitory potential against enzymes, suggesting their relevance in the development of drugs for conditions like Alzheimer’s (Arfan et al., 2018).

Safety and Hazards

4-Methoxyazepane is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides detailed information on handling, storage, and disposal .

Future Directions

Azepane-based compounds like 4-Methoxyazepane continue to play a significant role in synthetic chemistry due to their diverse biological activities. New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

Relevant Papers The paper “Recent Advances on the Synthesis of Azepane-Based Compounds” provides a comprehensive overview of the synthetic methods used to prepare new azepane-based compounds . It also discusses the future directions in the field .

properties

IUPAC Name

4-methoxyazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598958
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071594-49-4
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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